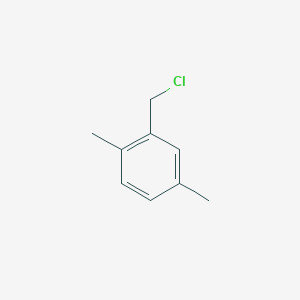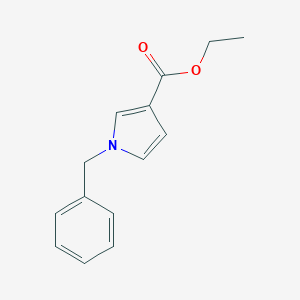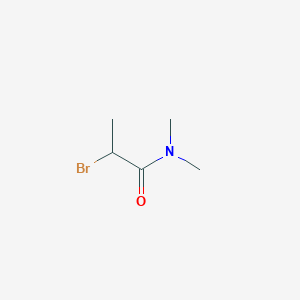
2,4-Dimetil-3-pentanol
Descripción general
Descripción
2,4-Dimethyl-3-pentanol, also known as diisopropylcarbinol, is an organic compound with the molecular formula C7H16O. It is a secondary alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is bonded to two other carbon atoms. This compound is commonly used in various chemical reactions and industrial applications due to its unique structural properties .
Aplicaciones Científicas De Investigación
2,4-Dimethyl-3-pentanol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in the preparation of esters and ethers.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways involving alcohols.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and biologically active compounds.
Industry: 2,4-Dimethyl-3-pentanol is employed in the production of fragrances, flavors, and plasticizers
Mecanismo De Acción
Mode of Action
It has been used as a proton source in the diastereoselective coupling with 2-substituted acrylate derivatives
Biochemical Pathways
It has been used in the polymerization of 1,1′- (1,3-phenylene) diethanol (1,3-diol) and diisopropyl adipate
Pharmacokinetics
Its physical and chemical properties, such as boiling point (139-140 °C), density (0.829 g/mL at 25 °C), and refractive index (n20/D 1.425), have been documented . These properties could influence its pharmacokinetics, but specific studies on its bioavailability and other pharmacokinetic parameters are lacking.
Result of Action
Given its use in chemical reactions, it may influence the formation of certain compounds or polymers . .
Análisis Bioquímico
Biochemical Properties
It has been used as a proton source in the diastereoselective coupling with 2-substituted acrylate derivatives . This suggests that it may interact with enzymes, proteins, and other biomolecules in a manner that facilitates these reactions.
Cellular Effects
It is known that alcohols can have various effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It has been used in the polymerization of 1,1′- (1,3-phenylene) diethanol (1,3-diol) and diisopropyl adipate , suggesting that it may exert its effects at the molecular level through interactions with these and potentially other biomolecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,4-Dimethyl-3-pentanol can be synthesized through several methods. One common approach involves the reduction of 2,4-dimethyl-3-pentanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions .
Industrial Production Methods: In industrial settings, 2,4-Dimethyl-3-pentanol is often produced through the catalytic hydrogenation of 2,4-dimethyl-3-pentanone. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to facilitate the reduction reaction .
Types of Reactions:
Oxidation: 2,4-Dimethyl-3-pentanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced further to form hydrocarbons, although this is less common.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3)
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an inert solvent.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under reflux conditions
Major Products:
Oxidation: 2,4-Dimethyl-3-pentanone.
Reduction: Hydrocarbons.
Substitution: 2,4-Dimethyl-3-chloropentane or 2,4-Dimethyl-3-bromopentane
Comparación Con Compuestos Similares
2-Methyl-3-pentanol: Another secondary alcohol with a similar structure but different substitution pattern.
3-Methyl-2-pentanol: A structural isomer with the hydroxyl group on a different carbon atom.
2,3-Dimethyl-2-butanol: A tertiary alcohol with a different carbon skeleton .
Uniqueness: 2,4-Dimethyl-3-pentanol is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. Its balanced hydrophilic and hydrophobic characteristics make it a versatile compound in various applications, from organic synthesis to industrial production .
Propiedades
IUPAC Name |
2,4-dimethylpentan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O/c1-5(2)7(8)6(3)4/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYAKMPRFGNNFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022075 | |
| Record name | 2,4-Dimethyl-3-pentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | 2,4-Dimethyl-3-pentanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10375 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
600-36-2 | |
| Record name | 2,4-Dimethyl-3-pentanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=600-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dimethyl-3-pentanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000600362 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-DIMETHYL-3-PENTANOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8696 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Pentanol, 2,4-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4-Dimethyl-3-pentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dimethylpentan-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.086 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DIMETHYL-3-PENTANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N54K81P01F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 2,4-Dimethyl-3-pentanol has the molecular formula C₇H₁₆O and a molecular weight of 116.20 g/mol. Spectroscopic data available includes:
- ¹H NMR (400 MHz, CDCl₃): δ 0.86 (d, J = 6.8 Hz, 6H), 0.90 (d, J = 6.8 Hz, 6H), 1.86–1.95 (m, 2H), 1.98 (s, 3H), 4.62 (t, J = 6.3 Hz, 1H) [].
- ¹³C NMR: This information can be found in the paper regarding the conversion of alcohols to alkyl halides [].
- IR (neat): 2967, 2254, 2080, 1683, 1464, 1372, 1312, 1152, 1127, 908, 732 cm⁻¹ [].
A: 2,4-Dimethyl-3-pentanol, due to its bulky side chains, exhibits steric hindrance that significantly impacts its self-association through hydrogen bonding []. Research using infrared spectroscopy and curve resolution techniques revealed that the association model of this alcohol in carbon tetrachloride involves monomers, open-chain multimers, and cyclic multimers, with the size of the multimers increasing with concentration []. This behavior is influenced by the steric hindrance imposed by the methyl groups at the 2 and 4 positions.
A: Yes, 2,4-Dimethyl-3-pentanol has been successfully employed as a solvent and catalyst activator in ruthenium-catalyzed C(sp3)-H α-alkylation of piperidines []. Its hindered structure is crucial in this reaction, as it facilitates catalyst initiation and longevity while promoting alkylation over competing alkene reduction. The steric bulk of 2,4-Dimethyl-3-pentanol likely hinders unwanted side reactions and influences the catalyst's reactivity.
A: 2,4-Dimethyl-3-pentanol acts as an efficient hydrogen donor in DKR reactions [, ]. For example, in the DKR of racemic γ-hydroxy amides catalyzed by Pseudomonas cepacia lipase and a ruthenium complex, it suppresses the formation of undesired ketone byproducts []. Similarly, it enhances the chemoselectivity of the Backvall system for DKR of primary amines, leading to complete conversion with high enantiomeric excess within a shorter reaction time [].
A: Using 2,4-Dimethyl-3-pentanol as a partitioning tracer in NAPL saturation estimation requires careful consideration of residual cosolvent effects. Studies have shown that its partition coefficient can be influenced by the presence of residual cosolvent alcohols like ethanol []. This can lead to an underestimation of NAPL saturation if not accounted for, highlighting the importance of considering cosolvent effects when using 2,4-Dimethyl-3-pentanol in environmental studies.
A: Yes, a study investigating the extraction of green onion oil using simultaneous distillation and solvent extraction employed 2,4-Dimethyl-3-pentanol []. While not the primary solvent, it was identified as a constituent in the extracted oil alongside various sulfur-containing compounds, aldehydes, esters, and acids, showcasing its presence in a natural product context.
A: Research on the liquid-liquid phase behavior of 2,4-Dimethyl-3-pentanol with imidazolium-based ionic liquids revealed a crucial role of the alcohol's branched structure []. Compared to its linear isomer, n-heptanol, 2,4-Dimethyl-3-pentanol exhibited a significant shift in the upper critical solution temperature towards higher values, indicating reduced miscibility with the ionic liquids. This highlights the impact of branching on the interaction between the alcohol and the ionic liquid, likely due to steric effects and altered hydrogen bonding capabilities.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


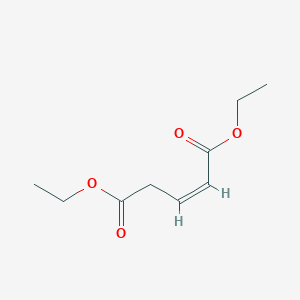



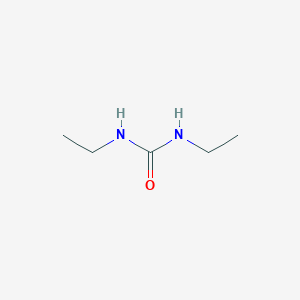

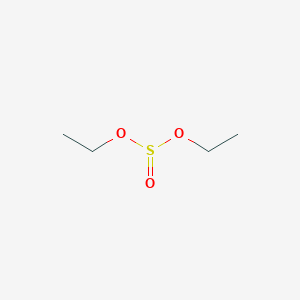
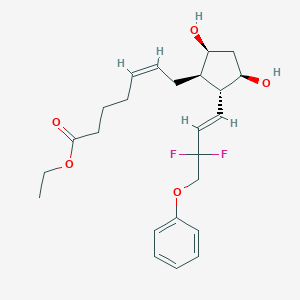

![3-Methylisothiazolo[4,3-d]isoxazol-4-amine](/img/structure/B146673.png)

